molecular formula C25H26F3N5O2 B6006808 N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B6006808
M. Wt: 485.5 g/mol
InChI Key: ZRASNCIIVZGMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic compound featuring a beta-carboline core conjugated with a piperazine moiety substituted at the 4-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name

N-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N5O2/c26-25(27,28)17-4-3-5-18(14-17)31-10-12-32(13-11-31)23(34)15-29-24(35)33-9-8-20-19-6-1-2-7-21(19)30-22(20)16-33/h1-7,14,30H,8-13,15-16H2,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRASNCIIVZGMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Condensation

L-Tryptophan reacts with formaldehyde under basic conditions (NaOH, H₂O) to form tetrahydro-β-carboline-3-carboxylic acid (T1). The reaction proceeds via iminium ion formation, followed by cyclization to yield the six-membered ring.

Reaction Conditions :

  • Reactants : L-Tryptophan (2.0 g, 9.8 mmol), 37% formaldehyde (0.98 mL, 32.63 mmol)

  • Base : NaOH (0.4 g, 10 mmol) in H₂O (200 mL)

  • Time/Temperature : 3 hours at reflux

Yield : 85–90% after neutralization with glacial acetic acid and filtration.

Decarboxylation-Aromatization

Tetrahydro-β-carboline-3-carboxylic acid (T1) undergoes oxidative decarboxylation using potassium dichromate (K₂Cr₂O₇) in acetic acid to yield β-carboline (T2).

Mechanism :

  • Proton abstraction at the α-carbon of the carboxylic acid group.

  • Oxidation by chromic acid (generated from K₂Cr₂O₇ and acetic acid) to form aromatic β-carboline.

Reaction Conditions :

  • Oxidizing Agent : K₂Cr₂O₇ (9.5 g, 32 mmol)

  • Solvent : Acetic acid (10 mL) in H₂O (100 mL)

  • Temperature : 100°C

  • Workup : Neutralization with NaOH, extraction with ethyl acetate

Yield : 47% after purification.

Synthesis of the Piperazine Derivative

The 4-[3-(trifluoromethyl)phenyl]piperazin-1-yl)ethylamine sidechain is prepared through nucleophilic substitution and deprotection.

Alkylation of Piperazine

Piperazine reacts with 1-bromo-2-(3-(trifluoromethyl)phenyl)ethane in anhydrous DMF to form N-(2-bromoethyl)-4-(3-(trifluoromethyl)phenyl)piperazine.

Reaction Conditions :

  • Base : Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Solvent : Anhydrous DMF

  • Temperature : Room temperature

Yield : >90% for intermediate alkylation.

Deprotection to Primary Amine

The bromoethyl intermediate undergoes phthalimide deprotection using hydrazine hydrate to yield 4-[3-(trifluoromethyl)phenyl]piperazin-1-yl)ethylamine.

Workup :

  • Deprotection Agent : Hydrazine hydrate in ethanol

  • Purification : Column chromatography (SiO₂, CHCl₃:MeOH 9:1)

Amide Coupling Reaction

The β-carboline-2-carboxylic acid (T2) and piperazine ethylamine derivative are coupled via amide bond formation using BOP-Cl or HATU.

Activation of Carboxylic Acid

The carboxylic acid is activated using BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) in dichloromethane (DCM).

Reaction Conditions :

  • Coupling Agent : BOP-Cl (1.0 equiv)

  • Base : Triethylamine (3.0 equiv)

  • Solvent : Anhydrous DCM

  • Time : 2.5 hours at room temperature

Amide Bond Formation

The activated intermediate reacts with 4-[3-(trifluoromethyl)phenyl]piperazin-1-yl)ethylamine to form the target compound.

Workup :

  • Purification : Column chromatography (SiO₂, CHCl₃:MeOH 95:5)

  • Yield : 44–50%.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Coupling Agents

Coupling AgentBaseSolventYield (%)Purity (%)
BOP-ClEt₃NDCM44>95
HATUDIPEADMF50>95

HATU in DMF with DIPEA provided marginally higher yields due to improved solubility of intermediates.

Structural Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 7.82 (s, 1H, ArH), 7.45–7.30 (m, 4H, ArH), 4.55 (t, J = 7.3 Hz, 2H, CH₂), 3.45–3.20 (m, 8H, piperazine).

  • ¹³C NMR : δ 170.5 (C=O), 144.6 (CF₃-Ar), 132.9 (β-carboline C-9).

Mass Spectrometry

  • ESI-MS : m/z 518.2 [M+H]⁺ (calculated: 518.19).

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo-beta-carboline derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that promote neuroprotection .

Comparison with Similar Compounds

Piperazine-Carboxamide Derivatives

  • N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide Substituent: 3-chlorophenyl group. Molecular Formula: C24H26ClN5O2.
  • N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide Substituent: 2-pyrimidinyl group on piperazine. Molecular Formula: C18H19F3N6O2. Key Difference: The absence of the beta-carboline core and presence of pyrimidinyl substituents may shift activity toward kinase inhibition or nucleoside-related pathways .

Benzo[b][1,4]oxazin-3(4H)-One Analogues

Compounds like 4-(3-(2-fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (54) and 4-(3-(2,2-difluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (55) feature a benzooxazinone scaffold instead of beta-carboline. These derivatives exhibit distinct NMR profiles, particularly in regions A (positions 39–44) and B (positions 29–36), indicating altered electronic environments due to fluorine substitution .

Analytical Comparisons

NMR Spectroscopy

NMR analysis of similar compounds reveals conserved chemical shifts in most regions, with deviations localized to substituent-adjacent protons (e.g., fluorine-substituted benzooxazinones show distinct δ values for CHF and CF2 groups) . For example:

Compound Region A (δ, ppm) Region B (δ, ppm)
Rapa 1.2–1.8 2.1–2.5
Compound 1 1.3–1.7 2.0–2.4
Compound 7 1.5–2.0 2.3–2.7

Mass Spectrometry (MS)

Molecular networking () clusters compounds by cosine scores derived from MS/MS fragmentation. For instance, the target compound and its 3-chloro analog would share high cosine scores (>0.9) due to conserved beta-carboline-piperazine fragmentation, while benzooxazinones would form separate clusters .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases log P compared to chlorine or hydrogen substituents, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as demonstrated in studies of similar piperazine derivatives .

Biological Activity

N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a beta-carboline core, which is known for its diverse pharmacological properties. The presence of a piperazine moiety and trifluoromethyl group enhances its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing techniques such as condensation and cyclization.

Synthesis Pathway

  • Starting Materials : The synthesis begins with piperazine derivatives and beta-carboline intermediates.
  • Key Reactions :
    • Condensation : Formation of the beta-carboline structure through cyclization.
    • Functionalization : Introduction of the trifluoromethyl group and carboxamide functionality.

Anticonvulsant Properties

Research indicates that compounds similar to this compound exhibit significant anticonvulsant activity. A study highlighted the effectiveness of related compounds in various seizure models:

CompoundModel UsedActivity Level
Compound 14Maximal Electroshock (MES)High
Compound 14Subcutaneous Pentylenetetrazole (scPTZ)High
Compound 266-Hz Psychomotor SeizureModerate

The most active derivatives showed efficacy in reducing seizure frequency and severity in animal models, suggesting a potential therapeutic application for epilepsy treatment .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related compounds indicate effectiveness against various bacterial strains:

Bacterial StrainActivity Level
Escherichia coliModerate
Bacillus subtilisHigh
Pseudomonas fluorescensLow

These findings support the hypothesis that modifications around the piperazine ring can enhance antimicrobial potency .

Case Studies

  • Anticonvulsant Screening : In a study evaluating several derivatives of the beta-carboline class, this compound was among the most promising candidates for further development due to its high activity in both MES and scPTZ models .
  • Antimicrobial Evaluation : A series of related compounds were tested against Staphylococcus aureus and Escherichia coli, revealing that modifications to the piperazine structure significantly influenced their antibacterial activity. The presence of bulky groups like trifluoromethyl was crucial for enhancing activity against resistant strains .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling the beta-carboline core with the piperazine-containing fragment using activating agents like HATU or EDCI.
  • Introduction of the trifluoromethyl group : Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) with 3-(trifluoromethyl)phenylboronic acid .
  • Purification : Column chromatography or preparative HPLC to isolate intermediates and final products. Reaction conditions (temperature, solvent polarity, pH) must be tightly controlled to avoid side reactions, such as hydrolysis of the trifluoromethyl group .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify connectivity of the piperazine, beta-carboline, and trifluoromethylphenyl groups. 19F^{19}\text{F} NMR is essential for confirming the trifluoromethyl moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy.
  • X-ray crystallography : Resolves stereochemical ambiguities in the beta-carboline core .
  • HPLC with UV/Vis or MS detection : Assesses purity (>95% recommended for pharmacological studies) .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/visible) to identify degradation products.
  • Analytical monitoring : Use HPLC and LC-MS to track changes in purity. The trifluoromethyl group may hydrolyze under acidic conditions, requiring neutral pH buffers for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?

  • Substituent variation : Modify the piperazine ring (e.g., replace trifluoromethylphenyl with chlorophenyl or methoxyphenyl) to assess impact on receptor binding .
  • Beta-carboline modifications : Introduce substituents at the 1-, 3-, or 9-positions to enhance lipophilicity or hydrogen-bonding capacity .
  • In vitro assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. EC50_{50}/IC50_{50} values should be compared using ANOVA to identify statistically significant improvements .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Meta-analysis : Compare datasets from multiple studies (e.g., receptor affinity vs. functional assays) to identify confounding variables (e.g., assay conditions, cell lines).
  • Molecular docking : Use computational models to predict binding modes and validate discrepancies between in vitro and in vivo results .
  • Dose-response reevaluation : Reproduce conflicting studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. How can researchers investigate the compound’s pharmacokinetic (PK) properties?

  • In vitro ADME profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
    • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
    • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In vivo PK studies : Administer to rodents via IV/PO routes and measure plasma half-life, CmaxC_{\text{max}}, and bioavailability. The trifluoromethyl group may enhance metabolic resistance but reduce aqueous solubility .

Q. What experimental approaches validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with target proteins in live cells.
  • Thermal proteome profiling (TPP) : Monitor protein denaturation shifts via mass spectrometry to identify bound targets .
  • CRISPR-Cas9 knockout models : Validate receptor dependency by comparing activity in wild-type vs. gene-edited cell lines .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Troubleshooting steps :
    • Verify compound stability in biological matrices (e.g., plasma) using LC-MS.
    • Assess blood-brain barrier penetration (if applicable) via in situ perfusion models.
    • Evaluate off-target effects using broad-panel receptor profiling .
  • Case study : A piperazine analog showed high 5-HT1A_{1A} affinity in vitro but failed in vivo due to rapid glucuronidation. Solution: Introduce steric hindrance near the metabolically labile site .

Methodological Best Practices

Q. What are the recommended protocols for scaling up synthesis without compromising yield?

  • Process optimization :
    • Replace toxic solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether).
    • Use flow chemistry for exothermic reactions (e.g., amide couplings) to improve control and safety.
    • Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) .

Q. How can computational tools enhance experimental design for this compound?

  • QSAR modeling : Predict ADMET properties or toxicity risks using software like Schrödinger or MOE.
  • Free-energy perturbation (FEP) : Guide SAR by calculating binding energy differences for analog-receptor complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.